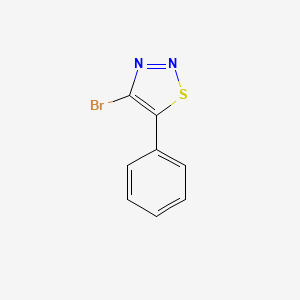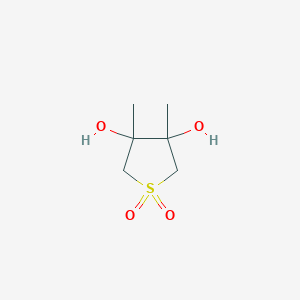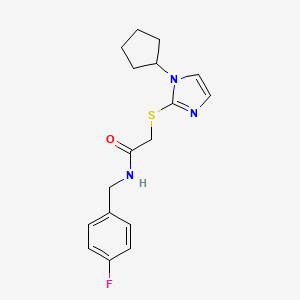
3-(Trifluorometil)benzofurano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The trifluoromethyl group attached to the benzofuran ring enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and material science .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzofuran has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and potential therapeutic drugs for diseases like hepatitis C .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For instance, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may interact with pathways related to viral replication .
Result of Action
Benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)benzofuran typically involves the cyclization of 2-(trifluoromethyl)phenol with appropriate reagents. One common method includes the reaction of 2-(trifluoromethyl)phenol with a base such as potassium carbonate in the presence of a palladium catalyst to form the benzofuran ring . Another method involves the use of trifluoromethyl hypofluorite (CF₃OF) to introduce the trifluoromethyl group followed by cyclization .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)benzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions include oxidized benzofuran derivatives, reduced benzofuran compounds, and substituted benzofuran derivatives .
Comparación Con Compuestos Similares
2-Trifluoromethylfuran: Exhibits oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Shows antimalarial activity.
Uniqueness: 3-(Trifluoromethyl)benzofuran is unique due to its specific trifluoromethyl substitution on the benzofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXPWVFSOLFAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is there interest in exploring the synthesis of 3-(Trifluoromethyl)benzofuran derivatives?
A2: The trifluoromethyl (CF3) group is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. [] Therefore, developing efficient synthetic methods for 3-(Trifluoromethyl)benzofuran, a versatile building block, is crucial for accessing a broader range of potentially bioactive molecules for drug discovery.
Q2: Are there any challenges associated with the copper-mediated synthesis of 3-(Trifluoromethyl)benzofuran?
A3: Yes, using trifluoromethyl iodide and copper powder in the synthesis of 3-(Trifluoromethyl)benzofuran can lead to the formation of undesired byproducts. These include 2-(trifluoromethyl)benzofuran and pentafluoroethyl derivatives, potentially arising from the decomposition of trifluoromethylcopper into cuprous fluoride and difluorocarbene. [] This decomposition can then trigger further reactions, impacting the yield and purity of the desired 3-(Trifluoromethyl)benzofuran.
Q3: What makes the one-pot synthesis of 3-trifluoromethyl benzofuranols using trifluoromethyl diazomethane advantageous?
A4: This method utilizes readily available starting materials like substituted salicylaldehydes and trifluoroethylamine (precursor to trifluoromethyl diazomethane). [] This accessibility makes the synthesis more practical and cost-effective. Furthermore, the one-pot procedure simplifies the process, minimizing purification steps and improving overall efficiency compared to multi-step alternatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2529810.png)


![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2529817.png)
![4-TERT-BUTYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2529818.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2529819.png)

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/new.no-structure.jpg)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
